molecular formula C7H6IN3S2 B13340747 (5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine

(5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine

Cat. No.: B13340747
M. Wt: 323.2 g/mol
InChI Key: VUMHWPNUMDALMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine is a useful research compound. Its molecular formula is C7H6IN3S2 and its molecular weight is 323.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound (5-(5-Iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl)methanamine is a derivative of thiadiazole, a class of compounds known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of thiadiazole derivatives typically involves the reaction of thiosemicarbazide with various carbonyl compounds. The compound can be synthesized through a multi-step process involving the introduction of the iodothiophen moiety. This process has been documented in various studies that explore the broader category of thiadiazole derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds structurally similar to this compound have demonstrated significant anti-proliferative effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference
2gLoVo2.44
2gMCF-723.29

The compound 2g , which shares structural similarities with this compound, showed promising results in inhibiting cell viability in LoVo and MCF-7 cancer cell lines after 48 hours of treatment. The observed IC50 values indicate strong anti-proliferative activity, suggesting that modifications to the thiadiazole core can enhance biological efficacy.

The mechanisms through which thiadiazole derivatives exert their anticancer effects may involve:

  • Inhibition of Kinase Activity : Many thiadiazole derivatives have been shown to inhibit key kinases involved in cancer progression.
  • Induction of Apoptosis : Compounds may trigger apoptotic pathways leading to cancer cell death.
  • Cell Cycle Arrest : Some derivatives can interfere with the cell cycle, preventing cancer cells from proliferating.

Case Studies

A notable case study involved the evaluation of a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives that were designed as dual-target inhibitors for EGFR and HER-2. These compounds exhibited excellent anti-proliferation abilities against breast cancer cells (MCF-7 and SK-BR-3), demonstrating the importance of structural modifications in enhancing biological activity .

Properties

Molecular Formula

C7H6IN3S2

Molecular Weight

323.2 g/mol

IUPAC Name

[5-(5-iodothiophen-3-yl)-1,3,4-thiadiazol-2-yl]methanamine

InChI

InChI=1S/C7H6IN3S2/c8-5-1-4(3-12-5)7-11-10-6(2-9)13-7/h1,3H,2,9H2

InChI Key

VUMHWPNUMDALMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1C2=NN=C(S2)CN)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.